Cas no 99-19-4 ((S)-Prunasin)

(S)-Prunasin structure
Nome del prodotto:(S)-Prunasin
(S)-Prunasin Proprietà chimiche e fisiche
Nomi e identificatori
-
- (S)-Prunasin
- (2S)-sambunigrin
- NSC-782175
- MANDELONITRILE GLUCOSIDE L-FORM [MI]
- BENZENEACETONITRILE, .ALPHA.-(.BETA.-D-GLUCOPYRANOSYLOXY)-, (.ALPHA.S)-
- (alphaS)-alpha-(beta-D-Glucopyranosyloxy)benzeneacetonitrile
- L-Prunasin
- (2S)-(beta-D-glucopyranosyloxy)(phenyl)acetonitrile
- MANDELONITRILE GLUCOSIDE L-FORM
- (S)-Mandelonitrile beta-D-glucoside
- 9UZJ2ZO1HS
- S-Prunasin
- Sambunigrin ((S)-Prunasin)
- C04273
- Benzeneacetonitrile, a-(b-D-glucopyranosyloxy)-, (aS)-
- CHEBI:27761
- AKOS030531714
- NS00094438
- Benzeneacetonitrile, alpha-(beta-D-glucopyranosyloxy)-, (alphaS)-
- (2S)-2-phenyl-2-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}acetonitrile
- 99-19-4
- Q2217000
- (2S)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile
- NSC782175
- DTXSID00912912
- Sambunigrin
- UNII-9UZJ2ZO1HS
- (S)-2-Phenyl-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)acetonitrile
- XP175789
- (2R)-Prunasin
- Prunasin
- (-)-(2R)-Prunasin
- (-)-Prunasin
- ZKSZEJFBGODIJW-YOVYLDAJSA-N
- (?S)-?-(?-D-Glucopyranosyloxy)benzeneacetonitrile; L-Prunasin; Sambunigrin; (2S)-Sambunigrin;
-
- Inchi: InChI=1S/C14H17NO6/c15-6-9(8-4-2-1-3-5-8)20-14-13(19)12(18)11(17)10(7-16)21-14/h1-5,9-14,16-19H,7H2/t9-,10-,11-,12+,13-,14-/m1/s1
- Chiave InChI: ZKSZEJFBGODIJW-YOVYLDAJSA-N
- Sorrisi: C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)CO)O)O)O
Proprietà calcolate
- Massa esatta: 295.10600
- Massa monoisotopica: 295.105587
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 21
- Conta legami ruotabili: 4
- Complessità: 377
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 123
- XLogP3: _0.7
Proprietà sperimentali
- Densità: 1.45
- Punto di ebollizione: 527°C at 760 mmHg
- Punto di infiammabilità: 272.5°C
- Indice di rifrazione: 1.621
- PSA: 123.17000
- LogP: -0.93222
(S)-Prunasin Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | P839005-10mg |
(S)-Prunasin |
99-19-4 | 10mg |
$ 2907.00 | 2023-09-06 | ||
A2B Chem LLC | AW55248-1mg |
Benzeneacetonitrile, a-(b-D-glucopyranosyloxy)-, (aS)- |
99-19-4 | 1mg |
$473.00 | 2024-07-18 | ||
TRC | P839005-1mg |
(S)-Prunasin |
99-19-4 | 1mg |
$ 368.00 | 2023-09-06 | ||
TargetMol Chemicals | T34506-5mg |
Sambunigrin |
99-19-4 | 98% | 5mg |
¥ 7000 | 2023-09-15 | |
TargetMol Chemicals | T34506-5 mg |
Sambunigrin |
99-19-4 | 98% | 5mg |
¥ 7,000 | 2023-07-10 | |
A2B Chem LLC | AW55248-10mg |
Benzeneacetonitrile, a-(b-D-glucopyranosyloxy)-, (aS)- |
99-19-4 | 10mg |
$2905.00 | 2024-07-18 | ||
TargetMol Chemicals | T34506-25mg |
Sambunigrin |
99-19-4 | 25mg |
¥ 18650 | 2024-07-19 |
(S)-Prunasin Letteratura correlata
-
Peter M. Chapple,Julien Cartron,Ghanem Hamdoun,Samia Kahlal,Marie Cordier,Hassan Oulyadi,Jean-Fran?ois Carpentier,Jean-Yves Saillard,Yann Sarazin Chem. Sci. 2021 12 7098
-
2. General and physical chemistry
-
P. M. Dewick Nat. Prod. Rep. 1994 11 173
-
Fidele Ntie-Kang,Lydia L. Lifongo,Conrad V. Simoben,Smith B. Babiaka,Wolfgang Sippl,Luc Meva'a Mbaze RSC Adv. 2014 4 28728
99-19-4 ((S)-Prunasin) Prodotti correlati
- 29883-15-6(Amygdalin)
- 99-18-3(Prunasin)
- 499-20-7(dhurrin)
- 21401-21-8(Benzeneacetonitrile, a-(b-D-glucopyranosyloxy)-4-hydroxy-, (aR)-)
- 863558-71-8(N-2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl-4-methoxybenzene-1-sulfonamide)
- 2413903-96-3(3-(2,3-dihydro-1H-perimidin-2-yl)benzoic acid)
- 51302-12-6(5-chloro-3-(propan-2-yl)-1,2,4-thiadiazole)
- 2091688-79-6(5-(chloromethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole)
- 1402226-95-2(2-[2-Cyclopropyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 2155852-01-8(4-carboxy(acetamido)methylbenzoic acid)
Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
